Cefcapene pivoxil hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de cefcapene pivoxil est un antibiotique céphalosporine de troisième génération. Il s'agit d'un agent antibiotique céphème oral de type ester qui est rapidement hydrolysé par l'estérase dans l'épithélium intestinal pour former son métabolite actif, la cefcapene . Ce composé a un large spectre d'activité antibactérienne contre les bactéries Gram-positives et Gram-négatives . Il a été initialement développé par Nippon Salt-Wild Pharmaceutical Co., Ltd et a été commercialisé pour la première fois au Japon sous le nom commercial de Flomox en 1997 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La préparation du chlorhydrate de cefcapene pivoxil implique plusieurs étapes :

Réaction initiale : Un composé est agité et dissous dans de la pyridine, puis on ajoute du chlorure de méthanesulfonyle.

Formation intermédiaire : Le composé intermédiaire réagit avec l'acide 7-aminocephalosporanique (7-ACA) en présence de proline et de diisopropylamine pour former un autre intermédiaire.

Réactions supplémentaires : Cet intermédiaire subit d'autres réactions avec du carbonate de potassium et de l'isocyanate de chlorosulfonyle pour former des intermédiaires ultérieurs.

Étapes finales : L'intermédiaire final réagit avec le pivalate d'iodométhyle dans le diméthylformamide (DMF) en présence de phosphate de potassium et d'acétate de cuivre.

Méthodes de production industrielle

La production industrielle de chlorhydrate de cefcapene pivoxil suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Le processus implique un contrôle minutieux des conditions de réaction afin de maximiser le rendement et de minimiser les sous-produits .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de cefcapene pivoxil subit diverses réactions chimiques, notamment :

Oxydation et réduction : Comme les autres céphalosporines, le chlorhydrate de cefcapene pivoxil peut subir des réactions d'oxydation et de réduction dans des conditions spécifiques.

Réactifs et conditions courants

Hydrolyse : Enzymes estérases dans l'épithélium intestinal.

Oxydation : Agents oxydants tels que le peroxyde d'hydrogène.

Réduction : Agents réducteurs tels que le borohydrure de sodium.

Principaux produits formés

Le principal produit formé par l'hydrolyse du chlorhydrate de cefcapene pivoxil est la cefcapene, le métabolite actif .

Applications de la recherche scientifique

Le chlorhydrate de cefcapene pivoxil a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle dans l'étude des antibiotiques céphalosporines et de leur stabilité.

Biologie : Investigué pour son activité antibactérienne contre diverses souches bactériennes.

Médecine : Utilisé dans le traitement des infections causées par des bactéries Gram-positives et Gram-négatives.

Industrie : Employé dans le développement de nouvelles formulations antibiotiques et de systèmes d'administration de médicaments.

Mécanisme d'action

Le chlorhydrate de cefcapene pivoxil exerce ses effets antibactériens en inhibant la synthèse de la paroi cellulaire des bactéries. Il se lie aux protéines de liaison à la pénicilline (PBP) sur la paroi cellulaire bactérienne, empêchant la réticulation des chaînes de peptidoglycanes, qui est essentielle à l'intégrité de la paroi cellulaire . Cela conduit à la lyse et à la mort de la cellule bactérienne .

Applications De Recherche Scientifique

Microbiological Applications

Cefcapene pivoxil hydrochloride is primarily utilized in microbiological research for antimicrobial susceptibility testing against a wide range of bacteria. Its broad-spectrum activity makes it effective against both Gram-positive and Gram-negative bacteria.

Antimicrobial Susceptibility Testing

- Mechanism of Action : CPHM acts by inhibiting bacterial cell wall synthesis, which is crucial for bacterial growth and replication. Upon hydrolysis, it converts to the active compound cefcapene, which exhibits potent antibacterial properties .

- Resistance Studies : Research has shown that some bacteria develop resistance mechanisms, such as producing beta-lactamase enzymes. Cefcapene has been evaluated for its stability against these enzymes, demonstrating effectiveness as an inactivator for class C beta-lactamases .

Specific Case Studies

- A study assessed the susceptibility of 27 bacterial strains isolated from periapical periodontitis lesions. Results indicated that biofilm formation significantly decreased the susceptibility of these strains to cefcapene, highlighting the importance of considering biofilm-related resistance in clinical settings .

Clinical Applications

This compound has been explored for its potential in treating various infections and conditions.

Treatment of Palmoplantar Pustulosis

- Clinical Observations : A notable application of CPHM is in the treatment of palmoplantar pustulosis (PPP), a chronic skin condition characterized by pustular eruptions on the palms and soles. In a case series, patients with PPP and associated pustulotic arthro-osteitis showed significant improvement after treatment with this compound, particularly when previous treatments with macrolides were ineffective .

- Mechanism : The antibiotic's anti-inflammatory properties may contribute to its efficacy in treating PPP, suggesting a dual role beyond its antibacterial activity.

Pharmacokinetics and Bioavailability

This compound's bioavailability is influenced by its solubility characteristics. It is not water-soluble but can be converted into a soluble form through esterification processes. In vitro studies using Caco-2 cell models have demonstrated that the compound's absorption can be predicted accurately, which is essential for understanding its pharmacokinetics in humans .

Summary of Key Findings

| Application Area | Findings |

|---|---|

| Antimicrobial Susceptibility Testing | Effective against a broad spectrum of bacteria; stability against beta-lactamases noted |

| Treatment of PPP | Significant improvement observed in clinical cases; effective where other treatments failed |

| Pharmacokinetics | Absorption predicted using Caco-2 models; influenced by solubility |

Mécanisme D'action

Cefcapene pivoxil hydrochloride exerts its antibacterial effects by inhibiting cell wall synthesis in bacteria. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity . This leads to the lysis and death of the bacterial cell .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de cefcapene pivoxil est similaire aux autres céphalosporines de troisième génération telles que la cefditoren et la cefixime. Il possède des propriétés uniques qui le distinguent de ces composés :

Cefditoren : Comme le chlorhydrate de cefcapene pivoxil, la cefditoren est une céphalosporine de troisième génération à large spectre d'activité antibactérienne.

Liste des composés similaires

- Cefditoren

- Cefixime

- Ceftriaxone

- Cefotaxime

La structure unique de type ester du chlorhydrate de cefcapene pivoxil et son large spectre d'activité antibactérienne en font un composé précieux dans le domaine des antibiotiques.

Activité Biologique

Cefcapene pivoxil hydrochloride (CFPN-PI) is a third-generation cephalosporin antibiotic notable for its broad-spectrum antibacterial activity. This article explores the biological activity of CFPN-PI, focusing on its pharmacological properties, clinical implications, and case studies that highlight its effects.

Overview of this compound

Cefcapene pivoxil is the pivalate ester prodrug form of cefcapene, designed for oral administration. It exhibits a wide range of antibacterial activity against both gram-positive and gram-negative bacteria, making it effective in treating various infections. The drug is particularly noted for its stability against certain β-lactamases, which enhances its efficacy against resistant bacterial strains .

Pharmacological Properties

Mechanism of Action:

Cefcapene pivoxil exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity. This leads to cell lysis and death, particularly in actively dividing bacteria.

Spectrum of Activity:

- Gram-positive bacteria: Effective against Streptococcus pneumoniae and Staphylococcus aureus.

- Gram-negative bacteria: Active against Escherichia coli, Haemophilus influenzae, and Neisseria gonorrhoeae.

- Resistance: CFPN-PI shows resistance to certain β-lactamases, enhancing its utility in treating resistant infections .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of CFPN-PI in treating infections such as urinary tract infections and respiratory tract infections. A study involving patients with soft stool or diarrhea showed a recovery ratio of 30.1% for drug absorption, indicating good bioavailability. The clinical efficacy was rated as effective in 87.5% of cases without significant adverse reactions .

Case Studies

Case Study 1: Hypoglycemia Induced by Cefcapene Pivoxil

An 87-year-old male developed severe non-ketotic hypoglycemia after a 7-day course of CFPN-PI. Despite treatment with levocarnitine, the patient experienced persistent mild hypoglycemia attributed to hypocarnitinemia induced by the antibiotic. Further investigation revealed subclinical ACTH deficiency contributing to his condition. This case highlights the importance of monitoring metabolic parameters in elderly patients receiving CFPN-PI .

Case Study 2: Hyperglycemia Following Antibiotic Treatment

Another case involved a diabetic patient who developed severe hyperglycemia after administration of CFPN-PI. The patient's glycemic control deteriorated significantly during treatment, necessitating insulin therapy. This case underlines the potential impact of CFPN-PI on glucose metabolism and the need for careful monitoring in patients with pre-existing conditions .

Safety Profile

CFPN-PI has been generally well-tolerated in clinical settings. Adverse effects reported include gastrointestinal disturbances such as diarrhea and nausea; however, these are common with many antibiotics. No serious adverse reactions were noted in studies involving patients with various underlying health conditions .

Comparative Analysis of this compound

The following table summarizes key pharmacological data on CFPN-PI compared to other antibiotics:

| Antibiotic | Type | Effective Against | Bioavailability | Common Side Effects |

|---|---|---|---|---|

| This compound | Cephalosporin | Gram-positive & Gram-negative bacteria | ~30% | Diarrhea, nausea |

| Amoxicillin | Penicillin | Gram-positive bacteria | ~90% | Rash, diarrhea |

| Ciprofloxacin | Fluoroquinolone | Gram-negative bacteria | ~70% | Nausea, dizziness |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of cefcapene pivoxil hydrochloride relevant to formulation stability?

this compound is a white to pale-yellow crystalline powder with a melting point of 158–164°C and a density of ~1.47 g/cm³. It is sparingly soluble in water and ethanol but dissolves in methanol and DMSO. These properties are critical for optimizing solubility in drug formulations and ensuring stability under storage conditions .

Q. How does this compound exert its antibacterial activity?

As a third-generation cephalosporin prodrug, its active metabolite (cefcapene) inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This disrupts peptidoglycan cross-linking, leading to cell lysis. It exhibits broad-spectrum activity against Gram-positive and Gram-negative pathogens, including those resistant to earlier cephalosporins .

Q. What analytical methods are used to assess the purity of this compound?

High-performance liquid chromatography (HPLC) is the primary method, with system suitability criteria requiring a resolution ≥7 between cefcapene and internal standards (e.g., propyl parahydroxybenzoate). Peak area ratios for impurities must not exceed 0.2% for individual related substances and 1.5% in total. Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) are used for structural confirmation .

Q. What pharmacokinetic parameters define this compound's bioavailability?

After oral administration, the prodrug is hydrolyzed to release active cefcapene. Key parameters include a half-life () of ~1.5–2 hours, clearance (CL/F) of ~3.5 L/h, and volume of distribution () of ~15 L. Urinary recovery of the active metabolite is ~60%, indicating significant renal excretion .

Advanced Research Questions

Q. How can researchers optimize experimental designs for detecting related substances in this compound formulations?

Use gradient HPLC with a C18 column (5 µm, 4.6 × 150 mm) and UV detection at 254 nm. Mobile phases typically include phosphate buffer (pH 7.0) and methanol. System suitability requires ≤4.0% relative standard deviation (RSD) in peak areas. For trace impurities, employ mass spectrometry (MS) with a limit of quantification (LOQ) ≤0.1% .

Q. What methodological challenges arise in reconciling discrepancies in this compound's pharmacokinetic data across studies?

Variations in and AUC values may stem from differences in study populations (e.g., ethnicities), formulations, or analytical techniques. For example, Chinese trials reported higher (4.2 µg/mL) compared to earlier studies. Standardizing bioanalytical protocols (e.g., LC-MS/MS) and controlling for genetic/metabolic factors can reduce variability .

Q. How do researchers validate dose uniformity in this compound tablets?

Conduct content uniformity testing per pharmacopeial standards:

- Dissolve tablets in methanol/water (1:1).

- Analyze 10 units via HPLC, ensuring RSD ≤6.0% for potency.

- For weight variation, individual tablet weights must not deviate by >10% from the mean .

Q. What strategies address bacterial resistance mechanisms affecting this compound's efficacy?

Resistance often arises from β-lactamase production or PBP mutations. Combinatorial approaches with β-lactamase inhibitors (e.g., clavulanic acid) or efflux pump inhibitors can restore activity. In vitro susceptibility testing (MIC ≤2 µg/mL) should guide clinical use against emerging strains .

Q. How is the steady-state concentration (Cmin-ssC_{\text{min-ss}}Cmin-ss) of this compound determined in multidose regimens?

In a 7-day trial (100 mg thrice daily), was measured at 0.07–0.10 µg/mL using non-compartmental analysis. Steady state is confirmed via ANOVA, showing no significant differences in trough concentrations between days 4–7 .

Q. What experimental approaches are used to evaluate this compound's efficacy in treating pustular psoriasis (PPP)?

Clinical studies (e.g., case reports) administer 100 mg thrice daily for 14 days, monitoring lesion resolution via histopathology. Comparative trials with minocycline or other antibiotics assess relapse rates over 6-month follow-ups. Mechanistic studies focus on anti-inflammatory effects beyond antibacterial activity .

Q. Methodological Notes

- Data Interpretation : Always cross-validate HPLC results with IR/NMR for structural integrity.

- Ethical Compliance : Ensure pharmacokinetic studies adhere to ICH guidelines for human subjects.

- Statistical Rigor : Use non-linear mixed-effects modeling (NONMEM) for population PK analysis to account for inter-individual variability .

Propriétés

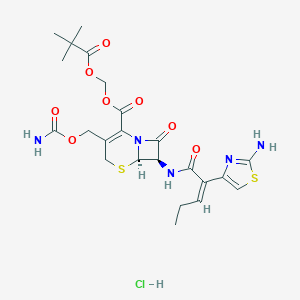

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O8S2.ClH/c1-5-6-12(13-9-38-21(24)26-13)16(29)27-14-17(30)28-15(11(7-34-22(25)33)8-37-18(14)28)19(31)35-10-36-20(32)23(2,3)4;/h6,9,14,18H,5,7-8,10H2,1-4H3,(H2,24,26)(H2,25,33)(H,27,29);1H/b12-6-;/t14-,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPFRUJYOAKQQR-CQZSJNSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30ClN5O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048582 | |

| Record name | Cefcapene pivoxil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147816-23-7 | |

| Record name | Cefcapene pivoxil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147816237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefcapene pivoxil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFCAPENE PIVOXIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J77167P9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.